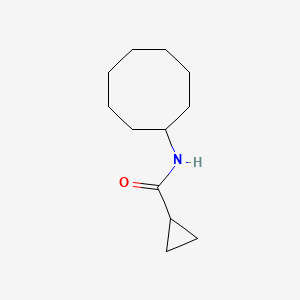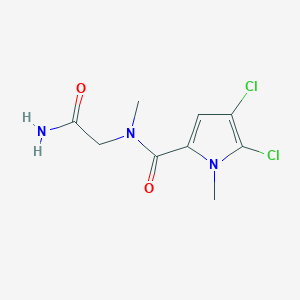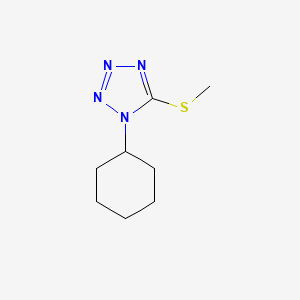![molecular formula C15H18FNO4 B7571052 2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetic acid](/img/structure/B7571052.png)
2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetic acid, also known as FMPPAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetic acid is not yet fully understood. However, it has been suggested that it exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are involved in the production of pro-inflammatory mediators and cancer-promoting molecules.
Biochemical and Physiological Effects:
2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetic acid has been shown to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the suppression of tumor cell growth and proliferation, and the induction of apoptosis in cancer cells. It has also been reported to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various inflammatory and cancerous conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetic acid is its potent anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of novel therapeutics. However, its limitations include its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetic acid has shown promising results in various preclinical studies, and further research is needed to explore its potential therapeutic applications. Some of the future directions for 2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetic acid research include the development of novel formulations to improve its solubility and bioavailability, the evaluation of its safety and efficacy in clinical trials, and the exploration of its potential use in combination with other anti-inflammatory and anti-cancer agents.
In conclusion, 2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetic acid is a synthetic compound that has shown promising results in various preclinical studies for its potential therapeutic applications in the treatment of cancer and inflammation. Further research is needed to explore its safety and efficacy in clinical trials and to develop novel formulations to improve its bioavailability and pharmacokinetic properties.
Métodos De Síntesis
2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetic acid is synthesized through a multistep process that involves the condensation of 3-fluoro-4-methoxyphenylacetic acid with isobutyraldehyde, followed by the reaction with tert-butyl carbazate and subsequent hydrolysis. The final product is obtained through the reaction of the resulting tert-butyl ester with glycine.
Aplicaciones Científicas De Investigación
2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. It has been shown to exhibit potent anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies.
Propiedades
IUPAC Name |
2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4/c1-10(2)17(9-15(19)20)14(18)7-5-11-4-6-13(21-3)12(16)8-11/h4-8,10H,9H2,1-3H3,(H,19,20)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKDKXXXLRBOMS-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C(=O)C=CC1=CC(=C(C=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC(=O)O)C(=O)/C=C/C1=CC(=C(C=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7570997.png)
![4-acetyl-3,5-dimethyl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7571004.png)
![1-(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]urea](/img/structure/B7571008.png)
![3-[(4-Chlorophenyl)sulfonylmethyl]oxolane](/img/structure/B7571017.png)

![N'-cyclohexyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-methylpropane-1,3-diamine](/img/structure/B7571029.png)


![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B7571055.png)

![5-[(2,5-Dichlorothiophen-3-yl)sulfonylamino]-2,4-difluorobenzoic acid](/img/structure/B7571078.png)
![3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one](/img/structure/B7571091.png)